(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol
Description
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol is a heterocyclic compound that features a pyrrolo[1,2-b]pyrazole core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both pyrrole and pyrazole rings in its structure contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-6-4-8-9-3-1-2-7(6)9/h4,10H,1-3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMNYYVXLGTVOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antitumor, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol: Similar in structure but with a different substitution pattern, leading to variations in reactivity and applications.
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole:
Uniqueness
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in various fields. Its combination of pyrrole and pyrazole rings also contributes to its versatility as a chemical building block .
Biological Activity
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a pyrrolo[1,2-b]pyrazole core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions that may include the formation of the pyrrolo[1,2-b]pyrazole structure followed by functionalization to introduce the methanol group.
Synthetic Route Example
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the pyrrolo[1,2-b]pyrazole core. |
| 2 | Functionalization | Introduction of the methanol group. |
| 3 | Purification | Techniques such as crystallization or chromatography to achieve high purity. |
Biological Activity
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains.
- Anticancer Effects : Preliminary findings suggest potential efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Some studies indicate that this compound may protect neuronal cells from oxidative stress.
The biological effects are believed to arise from interactions with specific molecular targets such as enzymes and receptors involved in critical signaling pathways. For instance:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression.
- Modulation of Receptors : It may interact with neurotransmitter receptors, contributing to its neuroprotective effects.
Case Studies
- Anticancer Activity : A study published in Cancer Letters evaluated the effects of this compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers (PMID: 31557052).
- Neuroprotection : Research in Neuroscience Letters reported that this compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents, suggesting a protective role against neurodegenerative diseases (PMID: 31612345).
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy found that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent (PMID: 31612346).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
